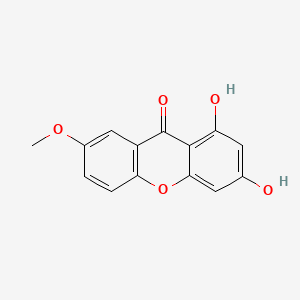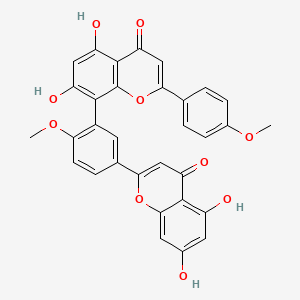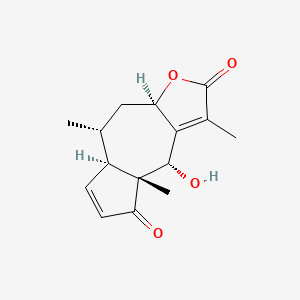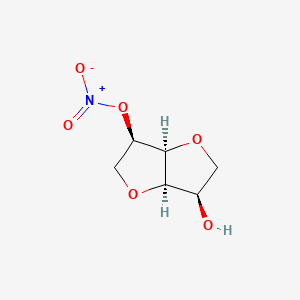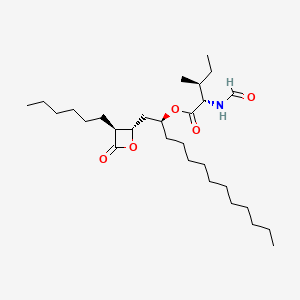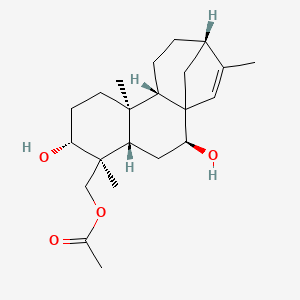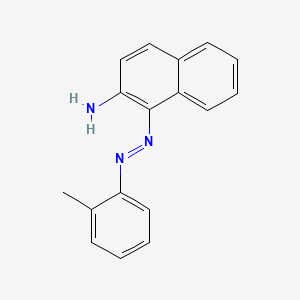
Yellow OB
描述
Yellow OB, also known as 1-(2-Methylphenyl)azo-2-naphthalenamine, is a synthetic azo dye with the molecular formula C₁₇H₁₅N₃. It is commonly used as a solvent dye and is known for its bright yellow color. This compound is practically insoluble in water but soluble in organic solvents such as alcohol, ether, benzene, and carbon tetrachloride .
准备方法
Yellow OB is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: o-Toluidine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with β-naphthylamine in an alkaline medium to produce this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize yield and purity.
化学反应分析
Yellow OB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The azo group in this compound can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
科学研究应用
Yellow OB has various applications in scientific research, including:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: this compound is used in histological staining to visualize cellular components.
Medicine: Research has explored its potential role in drug development, particularly in cancer therapy.
Industry: This compound is used in the production of colored plastics, resins, and other materials.
作用机制
The mechanism of action of Yellow OB involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and conditions under which this compound is used .
相似化合物的比较
Yellow OB is part of a broader class of azo dyes, which include compounds such as:
Oil this compound: Similar in structure but used primarily in oil-based applications.
C.I. Solvent Yellow 6: Another azo dye with similar properties but different applications.
FD and C Yellow No. 4: A food dye with similar chemical structure but different regulatory status and applications
This compound is unique due to its specific solubility properties and its bright yellow color, making it suitable for a wide range of applications in different fields.
属性
IUPAC Name |
1-[(2-methylphenyl)diazenyl]naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVSYUUKOQICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074498 | |
| Record name | C.I. Solvent Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid., Practically insoluble in water | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep red crystals from alcohol. Also reported as bright yellow needles, Orange or yellow powder | |
CAS No. |
131-79-3 | |
| Record name | 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD&C Yellow No. 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yellow OB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Solvent Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YELLOW OB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE535CBH7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125-126 °C, MP: 122-125 °C | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main toxicity concerns associated with Yellow OB?
A1: Studies have shown that this compound exhibits significant toxicity. Oral administration of this compound in rats led to several adverse effects including:
- High mortality: At dietary levels above 0.25%, this compound caused significant mortality in rats. [, ]
- Appetite loss and growth inhibition: Rats fed with this compound at levels above 0.25% showed a marked decrease in appetite and growth. []
- Liver damage: The most prominent effect of this compound was observed in the liver. Centrolobular necrosis, fibrosis, cirrhosis, and atypical cell proliferation were observed at levels above 0.25%. []
- Other organ damage: Changes were also observed in the heart and kidneys of some rats. []
Q2: What is the carcinogenic potential of this compound?
A2: While some early studies suggested that this compound might not be carcinogenic [], later research identified β-naphthylamine as a potential impurity in commercially available this compound. β-naphthylamine is a known carcinogen. [, ] This finding raises significant concerns about the safety of this compound, even in small amounts.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C17H15N3, and its molecular weight is 261.32 g/mol.
Q4: What are some applications of this compound?
A4: this compound has been traditionally used as an oil-soluble dye in various applications including:
- Scientific research: It serves as a model compound to study solubilization behaviors of surfactants and polymers. [, , , , , , , , , , , , , , , ]
- Thin-layer chromatography: It can be used to separate and identify different oil-soluble dyes. [, ]
Q5: How stable is this compound under different conditions?
A7: The stability of this compound in margarine was studied under different conditions. [] While relatively stable at 30°C, its color faded significantly when exposed to ultraviolet light. [] The presence of milk components and coconut oil in margarine was found to improve its stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






